molecular formula C18H28Cl2N2O2 B4411273 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

Cat. No. B4411273
M. Wt: 375.3 g/mol
InChI Key: WKGOQDZAJZKKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, also known as A-317491, is a potent and selective antagonist of P2X3 and P2X2/3 receptors. These receptors are found in sensory neurons, and their activation is involved in the transmission of pain signals. A-317491 has shown promise as a potential treatment for chronic pain conditions, such as neuropathic pain and migraine.

Mechanism of Action

1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride acts as an antagonist of P2X3 and P2X2/3 receptors, which are found in sensory neurons. These receptors are activated by ATP released from damaged tissue, leading to the transmission of pain signals. By blocking these receptors, this compound reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects
This compound has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and CGRP. It also reduces the excitability of sensory neurons, leading to a decrease in pain signaling. This compound has been found to be well-tolerated in animal studies and clinical trials, with few side effects reported.

Advantages and Limitations for Lab Experiments

1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride is a highly selective antagonist of P2X3 and P2X2/3 receptors, making it a valuable tool for studying the role of these receptors in pain transmission. However, its potency and selectivity may also limit its use in other areas of research. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in some laboratories.

Future Directions

Further research is needed to fully understand the potential of 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride as a treatment for chronic pain. This includes exploring its efficacy in different types of pain conditions, as well as investigating its long-term safety and tolerability. There is also potential for the development of new drugs based on the structure of this compound, which could lead to more effective treatments for chronic pain. Additionally, the role of P2X3 and P2X2/3 receptors in other physiological processes, such as inflammation and immune function, could be further explored.

Scientific Research Applications

1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride has been extensively studied for its potential use in the treatment of chronic pain. In animal models, it has been shown to reduce pain behaviors in response to stimuli such as heat and pressure. Clinical trials in humans have also shown promising results, with this compound reducing pain intensity and improving quality of life in patients with chronic neuropathic pain.

properties

IUPAC Name

1-[2-[2-(2-chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2.ClH/c1-3-5-16-6-4-7-17(19)18(16)23-15-14-22-13-12-21-10-8-20(2)9-11-21;/h3-4,6-7H,1,5,8-15H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOQDZAJZKKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=CC=C2Cl)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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